molecular formula C12H18N2 B11746730 (2R,5S)-2,5-Dimethyl-1-phenyl-piperazine

(2R,5S)-2,5-Dimethyl-1-phenyl-piperazine

Cat. No.: B11746730
M. Wt: 190.28 g/mol
InChI Key: YYBWIMWOFKMHPE-WDEREUQCSA-N
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Description

(2R,5S)-2,5-Dimethyl-1-phenylpiperazine is a chiral compound with significant interest in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound, and features two methyl groups and a phenyl group attached to the piperazine ring. The compound’s stereochemistry is defined by the (2R,5S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-2,5-dimethyl-1-phenylpiperazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diisopropylamine and dry tetrahydrofuran (THF) under an inert atmosphere such as argon . The reaction proceeds through a series of steps, including the formation of intermediates, which are then converted into the final product.

Industrial Production Methods

Industrial production of (2R,5S)-2,5-dimethyl-1-phenylpiperazine may involve large-scale batch processes. These processes often utilize solvent-free green synthetic strategies, such as ball milling and gas migration, to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-2,5-Dimethyl-1-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Hydrogen gas (H₂), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.

Mechanism of Action

The mechanism of action of (2R,5S)-2,5-dimethyl-1-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5S)-2,5-Dimethyl-1-phenylpiperazine stands out due to its unique stereochemistry and the presence of both methyl and phenyl groups. These structural features contribute to its distinct chemical reactivity and potential bioactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(2R,5S)-2,5-dimethyl-1-phenylpiperazine

InChI

InChI=1S/C12H18N2/c1-10-9-14(11(2)8-13-10)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3/t10-,11+/m0/s1

InChI Key

YYBWIMWOFKMHPE-WDEREUQCSA-N

Isomeric SMILES

C[C@@H]1CN[C@H](CN1C2=CC=CC=C2)C

Canonical SMILES

CC1CNC(CN1C2=CC=CC=C2)C

Origin of Product

United States

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